molecular formula C14H15NO2S B274621 N-(3,5-dimethylphenyl)benzenesulfonamide

N-(3,5-dimethylphenyl)benzenesulfonamide

Cat. No.: B274621
M. Wt: 261.34 g/mol
InChI Key: RFDAPUDSPGRHNP-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonyl group attached to a 3,5-dimethyl-substituted aniline moiety. Its synthesis involves reacting benzenesulfonyl chloride with 3,5-dimethylaniline under controlled conditions, followed by purification via recrystallization . The compound has been extensively studied for its structural and electronic properties, particularly in crystallography and molecular interactions. Its bent molecular geometry at the sulfur atom, with a C1—SO2—NH—C7 torsion angle of 67.9°, distinguishes it from related derivatives . This structural feature influences its packing in crystal lattices through N–H···O hydrogen bonds, which stabilize infinite molecular chains .

The compound’s applications span herbicide research, enzyme inhibition, and antiviral drug development. For instance, derivatives of this compound exhibit notable binding affinities in computational docking studies targeting HIV-1 reverse transcriptase (HIV-1 RT) and triose phosphate isomerase .

Properties

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)benzenesulfonamide

InChI

InChI=1S/C14H15NO2S/c1-11-8-12(2)10-13(9-11)15-18(16,17)14-6-4-3-5-7-14/h3-10,15H,1-2H3

InChI Key

RFDAPUDSPGRHNP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)C

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-(3,5-dimethylphenyl)benzenesulfonamide and its derivatives. The compound has shown promising results against various bacterial strains, including multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 15 to 30 µg/mL against tested bacteria.
  • Minimum Bactericidal Concentration (MBC) : MBC values indicated effective bactericidal activity, particularly against Pseudomonas aeruginosa, with a MBC/MIC ratio of four .

Anti-inflammatory Properties

This compound has been investigated for its potential anti-inflammatory effects. It acts by inhibiting specific enzymes involved in the inflammatory process, making it a candidate for treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound involves the reaction of benzenesulfonyl chloride with 3,5-dimethylaniline in a chloroform solution. This method allows for the production of various derivatives that can be tailored for specific applications in drug design .

Derivative Structure Antimicrobial Activity
M1M1 StructureEffective against E. coli
M2M2 StructureStrong activity against S. aureus
M3M3 StructurePotent against K. pneumoniae

Study on Antimicrobial Efficacy

A recent study synthesized a series of sulfonamide derivatives based on this compound. The derivatives were tested for their antimicrobial efficacy using standard protocols:

  • Tested Strains : Included both Gram-positive and Gram-negative bacteria.
  • Results : Several derivatives demonstrated enhanced activity compared to the parent compound, indicating the potential for developing new antibiotics.

Drug Design Research

Research focusing on structure-activity relationships (SAR) has revealed insights into how modifications to the sulfonamide group can enhance drug-like properties such as solubility and bioavailability. Computational studies have also been conducted to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for these compounds.

Comparison with Similar Compounds

Torsion Angles and Molecular Geometry

The torsion angle at the S–N bond and the tilt between aromatic rings are critical for understanding molecular flexibility and packing. Key comparisons include:

Compound Name Torsion Angle (°) Benzene Ring Tilt (°) Evidence ID
N-(3,5-Dimethylphenyl)benzenesulfonamide 67.9 54.6
N-(2,3-Dimethylphenyl)benzenesulfonamide 71.0 64.8
N-(2,5-Dimethylphenyl)benzenesulfonamide 62.7 40.4
N-(2,6-Dimethylphenyl)benzenesulfonamide -78.7 44.9

The 3,5-dimethyl substitution induces a moderate tilt (54.6°) compared to ortho-substituted derivatives, which exhibit greater asymmetry (e.g., 64.8° in N-(2,3-dimethylphenyl)benzenesulfonamide) . This geometry impacts crystal packing and solubility.

Crystal Packing and Hydrogen Bonding

This compound forms infinite chains via N–H···O hydrogen bonds, a feature shared with N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide . In contrast, N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide adopts a monoclinic crystal system with distinct lattice parameters due to stronger electron-withdrawing substituents .

Electronic and Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups

  • Methyl Groups (Electron-Donating): The 3,5-dimethyl substitution enhances lipophilicity, improving membrane permeability in herbicides and pharmaceuticals. For example, N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide shows potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) due to balanced lipophilicity and steric effects .
  • Similarly, 3,5-dichloro substituents in trichloro-acetamides increase molecular polarity, affecting crystal symmetry .

Q & A

Q. What are the recommended methods for synthesizing N-(3,5-dimethylphenyl)benzenesulfonamide, and how can reaction conditions be optimized?

Synthesis typically involves sulfonation of 3,5-dimethylaniline followed by coupling with benzenesulfonyl chloride. Key steps include:

  • Sulfonation : React 3,5-dimethylaniline with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonyl chloride intermediate .
  • Coupling : Introduce the sulfonyl chloride to benzene derivatives under alkaline conditions (e.g., NaOH or pyridine) to form the sulfonamide bond.
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (1:1.2 molar ratio of aniline to sulfonyl chloride) to maximize yield (typically 70–90%). Purification via column chromatography (petroleum ether/dichloromethane mixtures) is recommended .

Q. How can the structural identity of this compound be confirmed post-synthesis?

Use a combination of spectroscopic and crystallographic techniques:

  • Spectroscopy :
    • IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N–H bending (~1550 cm⁻¹).
    • NMR : Observe aromatic protons (δ 6.8–7.5 ppm for benzene and dimethylphenyl groups) and methyl groups (δ 2.3 ppm for 3,5-dimethyl substitution) .
  • X-ray crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement). The asymmetric unit may contain multiple molecules depending on substitution patterns .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the crystal packing and hydrogen-bonding networks of this compound derivatives?

Meta-substituents like methyl groups induce steric and electronic effects:

  • Steric effects : 3,5-Dimethyl substitution creates a planar molecular geometry, favoring N–H⋯O=S hydrogen bonds that form chain-like structures in the crystal lattice .
  • Electron-withdrawing groups : Replace methyl with halogens (e.g., Cl) to alter torsional angles (e.g., C1–SO₂–NH–C7 angle shifts from −60.0° to −55.2°) and lattice constants .
  • Validation : Compare experimental data with computational models (e.g., density functional theory) to predict packing efficiency .

Q. What computational approaches are effective in studying the interaction of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities. For example, derivatives like 4-amino-N-(3,5-dimethylphenyl)-3-fluorobenzenesulfonamide show strong docking scores (−6.84 kcal/mol with human triose phosphate isomerase) .
  • Molecular dynamics (MD) simulations : Analyze stability of enzyme-ligand complexes over 100-ns trajectories. Key metrics include root-mean-square deviation (RMSD) and hydrogen-bond occupancy .
  • Quantum-chemical calculations : Calculate electrostatic potential surfaces to identify reactive sites for sulfonamide-enzyme interactions .

Q. How can discrepancies in crystallographic data for this compound derivatives be resolved?

Conflicting structural parameters (e.g., bond lengths or torsion angles) may arise from:

  • Experimental resolution : High-resolution data (>0.8 Å) reduces ambiguity. Use SHELXL’s restraints for disordered regions .
  • Temperature effects : Compare room-temperature vs. cryogenic datasets to identify thermal motion artifacts .
  • Validation tools : Employ checkCIF/PLATON to flag outliers in geometric parameters (e.g., bond angles deviating >3σ from ideal values) .

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